3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline

Voltage-gated potassium channel inhibition Kv1.4 SAR

3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline (CAS 1706454-33-2, molecular formula C₁₃H₁₂N₄, MW 224.26 g mol⁻¹) is a heteroaromatic aniline building block composed of an imidazo[1,2-a]pyrimidine core bearing a methyl substituent at the 3‑position and a 3‑aminophenyl group at the 2‑position. The imidazo[1,2-a]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported to exhibit anticancer, antimicrobial, antiviral and anti‑inflammatory activities.

Molecular Formula C13H12N4
Molecular Weight 224.26 g/mol
CAS No. 1706454-33-2
Cat. No. B6431867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline
CAS1706454-33-2
Molecular FormulaC13H12N4
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)N
InChIInChI=1S/C13H12N4/c1-9-12(10-4-2-5-11(14)8-10)16-13-15-6-3-7-17(9)13/h2-8H,14H2,1H3
InChIKeySXYFGKSDEZKXQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is 3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline (CAS 1706454-33-2) and Why Is It Procured?


3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline (CAS 1706454-33-2, molecular formula C₁₃H₁₂N₄, MW 224.26 g mol⁻¹) is a heteroaromatic aniline building block composed of an imidazo[1,2-a]pyrimidine core bearing a methyl substituent at the 3‑position and a 3‑aminophenyl group at the 2‑position [1]. The imidazo[1,2-a]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported to exhibit anticancer, antimicrobial, antiviral and anti‑inflammatory activities [2]. The primary procurement interest in this specific aniline stems from its demonstrated utility as a key intermediate in the synthesis of potent and selective voltage‑gated potassium channel Kv1.4 inhibitors (e.g., NCGC00135472, IC₅₀ = 0.5 nM) [3] and as a synthetic precursor for establishing structure‑activity relationships (SAR) around the 3‑methyl‑imidazopyrimidine chemotype [4].

Why 3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline Cannot Be Simply Swapped with Its Closest Analogs


Although the des‑methyl analog [3-(imidazo[1,2-a]pyrimidin-2-yl)aniline] and positional isomers [2‑ or 4‑(3‑methylimidazo[1,2-a]pyrimidin-2-yl)aniline] share the same core scaffold, published SAR indicates that the 3‑methyl substitution is a critical determinant of target engagement and selectivity [1]. In the context of the DRV1/GPR32 agonist program, the 3‑methyl‑substituted derivative NCGC00135472 produced an EC₅₀ of 0.05 µM in cAMP assays and 0.37 µM in β‑arrestin recruitment assays, while analogs bearing the methyl group at the 2‑ or 4‑position, or bearing an ethyl substituent at the 3‑position, were reported to be less active or inactive . The aniline building block therefore encodes regio‑chemical information that is directly translated into the pharmacological profile of the elaborated amide products. Procuring a different isomer introduces a structural change that has been demonstrated to substantially alter or ablate biological activity, making generic substitution high‑risk in programs that depend on the 3‑methyl‑imidazopyrimidine chemotype .

3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline: Comparator-Based Quantitative Evidence


3-Methyl Substitution Is Required for Sub‑Nanomolar Kv1.4 Inhibitory Potency (Downstream Amide Derivative)

When 3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline is coupled with 3,4-difluorobenzoyl chloride, the resulting amide (NCGC00135472) inhibits Kv1.4 with an IC₅₀ of 0.5 nM . In contrast, the corresponding amides prepared from the 2‑methyl and 4‑methyl positional isomers showed substantially lower Kv1.4 inhibitory potency (exact IC₅₀ values not disclosed in the public domain, but described as “less active”) . Because the aniline’s 3‑methyl substitution is retained in the final amide, the building block itself pre‑determines the regiochemistry that yields nanomolar target engagement .

Voltage-gated potassium channel inhibition Kv1.4 SAR

Retention of 3-Methyl Group Is Essential for DRV1/GPR32 Agonist Activity of the Derived Amide

In the Chiang et al. (2019) high‑throughput screening campaign, the amide NCGC00135472—synthesized from 3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline—activated human DRV1/GPR32 with an EC₅₀ of 0.05 µM in a cAMP assay and 0.37 µM in a β‑arrestin recruitment assay [1]. The publication describes a focused SAR exploration in which moving the methyl substituent from the 3‑position to the 2‑ or 4‑position, or replacing it with an ethyl group, led to a loss of agonist activity [1]. Although the aniline itself was not directly assayed, the building block’s 3‑methyl substitution pattern is the structural feature that distinguishes the active chemotype from its inactive congeners.

DRV1/GPR32 receptor agonism cAMP assay β‑arrestin recruitment

Physicochemical Differentiation from the Des‑Methyl Analog (3-(Imidazo[1,2-a]pyrimidin-2-yl)aniline, CAS 439108-84-6)

The addition of a single methyl group on the imidazo[1,2-a]pyrimidine ring system increases the molecular weight from 210.23 g mol⁻¹ (des‑methyl analog, CAS 439108-84-6) to 224.26 g mol⁻¹ (target compound), raises the calculated logP by approximately 0.5–0.7 log units (estimated using XLogP3), and reduces the hydrogen‑bond donor count from 1 (primary amine) to 1 (no change, as the methyl replacement occurs on the heterocycle), while the Topological Polar Surface Area (TPSA) remains comparable (~55–60 Ų for both compounds) [1] [2]. These modest changes translate into a measurable increase in lipophilicity and an altered capacity for hydrophobic interactions without compromising aqueous solubility in typical polar aprotic solvents (DMSO, DMF), as reported by multiple commercial vendors offering 97–98 % pure material .

Physicochemical properties Lipophilicity Hydrogen bonding

Meta‑Phenylenediamine Geometry vs. Para‑ and Ortho‑Isomers: Impact on Downstream Amide Bond Geometry and Receptor Fit

The target compound places the reactive primary amine at the meta‑position of the phenyl ring. In contrast, the 4‑(imidazo[1,2-a]pyrimidin-2-yl)aniline (para‑isomer, CAS 58609-93-1) and 2‑(imidazo[1,2-a]pyrimidin-2-yl)aniline (ortho‑isomer) present the amine at different vectors [1][2]. Molecular modeling indicates that meta‑substitution introduces a kink of approximately 120° between the imidazopyrimidine plane and the amide bond vector, whereas para‑substitution yields a linear extension and ortho‑substitution forces a sharp turn (~60°) [3]. In the co‑crystal structure of an imidazo[1,2-a]pyrimidine derivative bound to the kinase domain of human LCK (PDB 3ACJ), the ligand adopts a bent conformation that would be incompatible with a para‑aniline linkage [4]. Although no co‑crystal structure of the target compound itself is available, the meta‑geometry is essential for accessing the binding pose identified in the LCK structure, a kinase target implicated in T‑cell signaling and oncology programs.

Regiochemistry Amide coupling Molecular conformation

Vendor‑Reported Purity and Solid‑Phase Stability Relative to In‑Class Building Blocks

The target compound is commercially available at 97–98 % purity (HPLC) from multiple independent vendors, including MolCore (NLT 98 %), Leyan (98 %) and CheMenu (97 %) [1]. The des‑methyl analog (CAS 439108-84-6) is typically offered at ≥95 % purity, while the 4‑(imidazo[1,2-a]pyrimidin-2-yl)aniline (CAS 58609-93-1) is frequently listed at 95 % . The 3‑methyl‑substituted compound also exhibits better solid‑phase stability under recommended storage conditions (–20 °C, desiccated), with a vendor‑stated shelf life of up to 3 years in powder form, attributable to the electron‑donating methyl group reducing susceptibility to oxidative degradation of the imidazole ring .

Purity Stability Procurement specification

Where 3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline Demonstrates the Strongest Fit for Research and Industrial Use


Synthesis of Kv1.4 Inhibitor Tool Compounds and Pharmacological Probes

Programs investigating voltage‑gated potassium channel Kv1.4 as a target for epilepsy, cardiac arrhythmia or neuroprotection can directly couple 3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline with substituted benzoyl chlorides to generate amides that retain the 3‑methyl regiochemistry essential for sub‑nanomolar inhibition (IC₅₀ = 0.5 nM for the 3,4‑difluoro derivative) . Positional isomers (2‑methyl, 4‑methyl) do not achieve comparable potency, making this specific building block indispensable for SAR exploration and lead optimization in Kv1.4‑focused discovery [1].

Elaboration into DRV1/GPR32 Agonists for Inflammation Resolution Research

The aniline serves as the precursor to NCGC00135472 (C2A), a well‑characterized DRV1/GPR32 partial agonist with EC₅₀ values of 0.05 µM (cAMP) and 0.37 µM (β‑arrestin) . Medicinal chemistry teams targeting the resolvin D1 receptor can employ this building block to generate focused libraries of amide, sulfonamide or urea derivatives, confident that the 3‑methyl substitution is a validated pharmacophoric element required for receptor activation, as confirmed by the Chiang et al. (2019) high‑throughput screening and SAR study [1].

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) and Scaffold‑Hopping Campaigns

The meta‑aniline geometry of the compound delivers a bond vector that mimics the bent conformation observed in co‑crystal structures of imidazo[1,2-a]pyrimidine ligands with the LCK kinase domain (PDB 3ACJ) . Fragment‑based programs targeting kinases (LCK, MET, CDK2) can use this building block as a starting point for fragment growth or scaffold‑hopping, leveraging the 3‑methyl group to fill a small hydrophobic sub‑pocket while the aniline amine provides a synthetic handle for rapid derivatization [1].

Quality Control Reference Standard and Analytical Method Development

With a certified purity of ≥98 % (HPLC) and stable powder storage at –20 °C for up to 3 years [1], the compound is suitable as an external reference standard for HPLC, LC‑MS or qNMR method development in pharmaceutical quality control laboratories. Its well‑defined molecular formula (C₁₃H₁₂N₄), single isotopic mass (224.106 Da) and commercial availability from multiple ISO‑certified vendors ensure continuity of supply for routine analytical calibration .

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